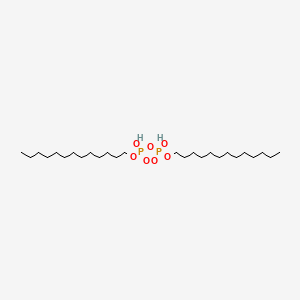
Diphosphoric acid, P,P'-ditridecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphoric acid, P,P’-ditridecyl ester is an organic compound that belongs to the class of phosphate esters It is derived from diphosphoric acid and tridecyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid, P,P’-ditridecyl ester can be synthesized through the esterification of diphosphoric acid with tridecyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diphosphoric acid, P,P’-ditridecyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Industrial production may also involve the use of continuous reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid, P,P’-ditridecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce diphosphoric acid and tridecyl alcohol.
Oxidation: The ester can be oxidized to form corresponding phosphates.
Substitution: The ester can participate in substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: Diphosphoric acid and tridecyl alcohol.
Oxidation: Corresponding phosphates.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Diphosphoric acid, P,P’-ditridecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate esters.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of diphosphoric acid, P,P’-ditridecyl ester involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The ester can also participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer .
Comparison with Similar Compounds
Similar Compounds
- Diphosphoric acid, P,P’-diisooctyl ester
- Phosphonic acid, diphenyl ester
- Phosphate esters and anhydrides
Uniqueness
Diphosphoric acid, P,P’-ditridecyl ester is unique due to its specific alkyl chain length and ester configuration. This gives it distinct physical and chemical properties compared to other phosphate esters. Its long alkyl chain provides hydrophobic characteristics, making it suitable for applications in non-polar environments .
Properties
CAS No. |
70714-99-7 |
|---|---|
Molecular Formula |
C26H56O7P2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[hydroxy(tridecoxy)phosphoryl] tridecyl hydrogen phosphate |
InChI |
InChI=1S/C26H56O7P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31-34(27,28)33-35(29,30)32-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
BFRSLHVLLJWJPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(=O)(O)OP(=O)(O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















